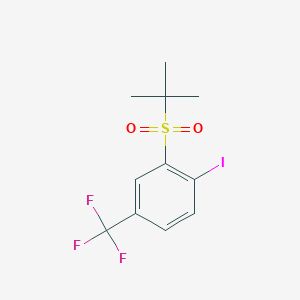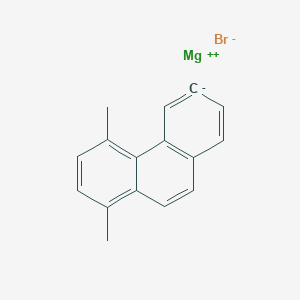
Magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)- is an organometallic compound that features a magnesium atom bonded to a bromo(5,8-dimethyl-3-phenanthrenyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)- typically involves the reaction of 5,8-dimethyl-3-phenanthrenyl bromide with magnesium metal. This reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the oxidation of magnesium. The reaction proceeds via the formation of a Grignard reagent, which is a common method for preparing organomagnesium compounds .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of temperature and pressure would be essential for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenanthrene derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms of phenanthrene.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of various substituted phenanthrene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrenequinones, while substitution reactions can produce a variety of phenanthrene derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Grignard reactions.
Biology: The compound can be used in the study of biological systems where phenanthrene derivatives are of interest.
Industry: Used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)- involves the formation of a Grignard reagent, which is highly reactive and can participate in various nucleophilic addition and substitution reactions. The magnesium atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom of the phenanthrene ring .
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium, bromo-3-phenanthrenyl-
- Magnesium, bromo-4-methoxy-3,5-dimethylphenyl-
Uniqueness
Magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)- is unique due to the presence of the 5,8-dimethyl groups on the phenanthrene ring, which can influence its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Propiedades
Número CAS |
500321-18-6 |
|---|---|
Fórmula molecular |
C16H13BrMg |
Peso molecular |
309.48 g/mol |
Nombre IUPAC |
magnesium;5,8-dimethyl-3H-phenanthren-3-ide;bromide |
InChI |
InChI=1S/C16H13.BrH.Mg/c1-11-7-8-12(2)16-14(11)10-9-13-5-3-4-6-15(13)16;;/h3,5-10H,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
MKJKIUDWVJQZBI-UHFFFAOYSA-M |
SMILES canónico |
CC1=C2C=CC3=C(C2=C(C=C1)C)C=[C-]C=C3.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12592397.png)
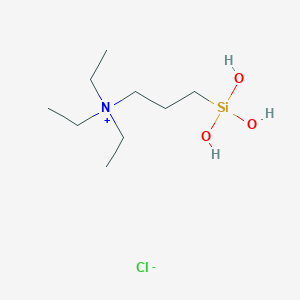
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-](/img/structure/B12592414.png)
![3-[12-(5-oxo-4H-1,2,4-oxadiazol-3-yl)dodecyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B12592428.png)

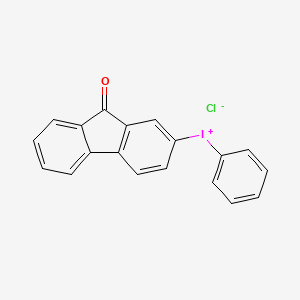
![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12592439.png)

![6-{[(5-Chloro-2-fluorophenyl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12592462.png)
![N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592483.png)
![2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]-](/img/structure/B12592490.png)
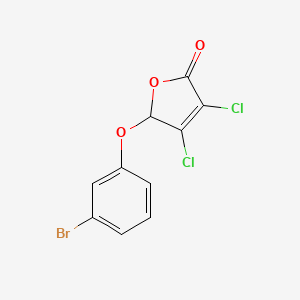
![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)
